1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
The compound “1- (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone” is similar in structure to the compound you’re interested in . It has a CAS Number of 489408-45-9, a molecular weight of 183.17, and its IUPAC name is 1-acetyl-3,5-dimethyl-4-nitro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, has a molecular formula of C17H18O3S and a molecular weight of 302.39 .Chemical Reactions Analysis
In a study, reactions with primary amines were accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis
The compound “1- (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone” is a solid at room temperature . Another similar compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, has a molecular weight of 302.39 .Scientific Research Applications
Quantum Cascade Lasers (QCLs) in Environmental Sensing
The compound is utilized in the development of QCLs, which are revolutionizing applications addressing global challenges such as climate change, healthcare costs, and environmental pollution. QCLs are particularly impactful in environmental sensing, providing precise measurements of atmospheric constituents and pollutants .
Operational Research in Engineering Sciences
In the field of operational research, this compound contributes to the optimization methods and decision-making processes. It aids in the development of stochastic models, mathematical programming, and simulation techniques that are crucial for management and engineering applications .
Analytical Chemistry Applications
The compound finds applications in analytical chemistry, where it’s used in the development of new analytical methods. For instance, it may be involved in the determination of per- and polyfluorinated alkyl substances (PFAS) in various samples, utilizing advanced techniques like LC-MS/MS .
Drug Development and Therapeutic Potential
Imidazole derivatives, which share a similar structural motif with this compound, show a wide range of biological activities. The compound could be a precursor or a structural inspiration for developing new drugs with antibacterial, antiviral, and anti-inflammatory properties .
Energetic Materials Research
Research into energetic materials benefits from compounds like this, which may serve as precursors or components in the synthesis of novel materials with applications in defense and aerospace industries .
Agricultural Sprays and Precision Medicine
The compound’s properties can be harnessed to improve the control over droplet size distribution in sprays, which is vital for applications in agriculture for pesticide delivery and in medicine for targeted drug delivery systems .
Scientific Research Grant Applications
This compound may be featured in grant applications for scientific research, where its unique properties and potential applications can be explored further in funded research projects .
Safety and Hazards
Future Directions
A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized and its single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions . This suggests potential applications as metal-free detonating substances .
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-16(20(22)23)12(2)19(17-11)10-15(21)18-9-5-7-13-6-3-4-8-14(13)18/h3-4,6,8H,5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJDNIQAWGPXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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